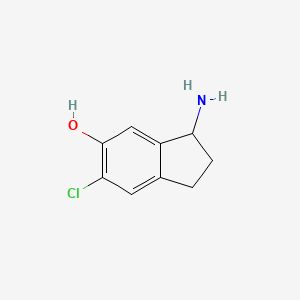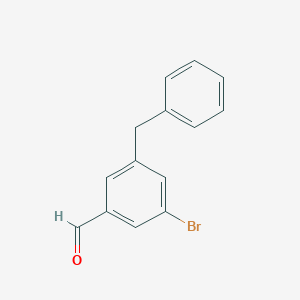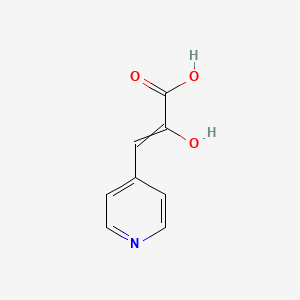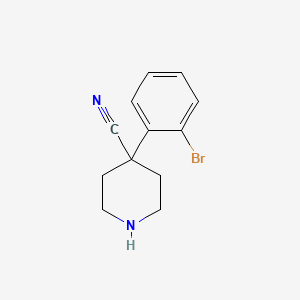
2-n-Propylisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Propylisophthalic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where a propyl group is attached to the second carbon of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-n-Propylisophthalic acid can be synthesized through the nitration of isophthalic acid followed by the reduction of the nitro group to an amine and subsequent alkylation with propyl chloride. The reaction conditions typically involve the use of strong acids and bases, and the process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is often produced through a more streamlined process involving the direct alkylation of isophthalic acid with propyl chloride under controlled conditions. This method is preferred for its efficiency and scalability, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-n-Propylisophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions typically involve the use of nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or amines as products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
2-n-Propylisophthalic acid has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-n-Propylisophthalic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical for microbial survival.
Comparison with Similar Compounds
2-Methylisophthalic acid
2-Ethylisophthalic acid
2-Butylisophthalic acid
2-Hexylisophthalic acid
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-propylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-4-7-8(10(12)13)5-3-6-9(7)11(14)15/h3,5-6H,2,4H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YEQJJGTWQJNJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)









![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)

